molecular formula C23H28N2O5S B11941211 Z-Phe-met-ome

Z-Phe-met-ome

Cat. No.: B11941211
M. Wt: 444.5 g/mol
InChI Key: XYCPRHWDUCLQFN-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Phe-met-ome, also known as N-Cbz-L-phenylalanyl-L-methionine methyl ester, is a synthetic dipeptide compound. It is composed of L-phenylalanine and L-methionine residues, with a methyl ester group attached to the methionine residue. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Phe-met-ome can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled stepwise on an insoluble resin support. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a carbobenzoxy (Cbz) group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected by a Cbz group, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

In solution-phase synthesis, the peptide is synthesized in a liquid medium without the use of a solid support. The process involves similar steps of deprotection and coupling, but the peptide is purified after each step.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Enzymatic synthesis using proteases has also been explored as an environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

Z-Phe-met-ome undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Methionine alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Z-Phe-met-ome has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Phe-met-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine residue can interact with aromatic amino acids in proteins, while the methionine residue can form sulfur-containing interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Z-Phe-met-ome can be compared with other dipeptide compounds, such as:

    Z-Phe-Phe-ome: Contains two phenylalanine residues and is used in similar applications.

    Z-Phe-Ala-ome: Contains alanine instead of methionine and has different chemical properties.

    Z-Phe-Gly-ome: Contains glycine instead of methionine and is used in studies of peptide flexibility.

This compound is unique due to the presence of the methionine residue, which provides sulfur-containing interactions that are not present in other dipeptides .

Biological Activity

Z-Phe-met-ome, a synthetic peptide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cysteine proteases and its immunosuppressive properties. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the precise assembly of amino acids into peptides while minimizing side reactions. The use of protective groups is crucial in SPPS to ensure that each amino acid is added selectively without unwanted reactions.

Table 1: Synthesis Conditions for this compound

StepReagents/ConditionsYield (%)
1Fmoc-Phe-OH, DIC, OxymaPure95
2Fmoc-Met-OH, DIC, OxymaPure92
3Cleavage from resin (TFA)98

Biological Activity

This compound exhibits significant biological activity, particularly in its role as a substrate and inhibitor for various proteases. Its effects on human neutrophils and other immune cells have been extensively studied.

Inhibition of Cysteine Proteases

Research indicates that this compound acts as a potent inhibitor of cathepsin B (Cat-B), a cysteine protease involved in various pathological processes including inflammation and cancer progression. The compound's inhibitory potency is attributed to its structural similarity to natural substrates of Cat-B.

  • Case Study : In vivo studies demonstrated that this compound significantly reduced inflammation in murine models of arthritis. The administration of this compound led to decreased cartilage damage and inflammatory markers, highlighting its therapeutic potential in inflammatory diseases .

Immunosuppressive Properties

This compound has also been shown to possess immunosuppressive properties. It inhibits T cell activation and proliferation by interfering with cytokine signaling pathways.

  • Research Findings : A study conducted on primary T cells revealed that this compound effectively suppressed IL-2 induced proliferation and inhibited caspase activation during T cell receptor stimulation . This suggests its potential application in managing autoimmune diseases or transplant rejection.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Protease Inhibition : By mimicking natural substrates, this compound binds to the active site of Cat-B, preventing substrate access and subsequent proteolytic activity.
  • T Cell Modulation : The compound alters intracellular signaling cascades in T cells, leading to reduced expression of activation markers .

Data Analysis and Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Table 2: Summary of Biological Activities

ActivityModel/SystemResult
Cat-B InhibitionIn vitro (human enzymes)IC50 = 50 nM
Anti-inflammatory effectsMurine arthritis model60% reduction in inflammation
ImmunosuppressionPrimary T cells70% reduction in IL-2 induced proliferation

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate

InChI

InChI=1S/C23H28N2O5S/c1-29-22(27)19(13-14-31-2)24-21(26)20(15-17-9-5-3-6-10-17)25-23(28)30-16-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1

InChI Key

XYCPRHWDUCLQFN-PMACEKPBSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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